3,3-Dimethylpiperidine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

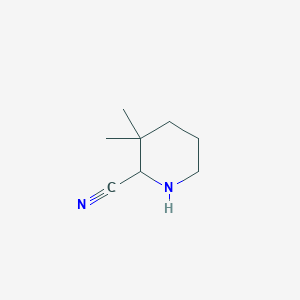

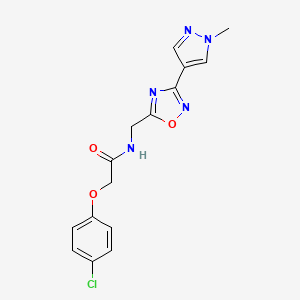

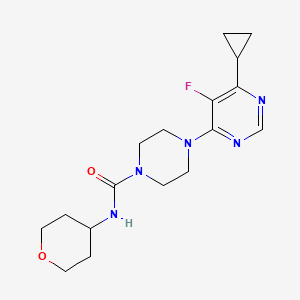

“3,3-Dimethylpiperidine-2-carbonitrile” is a chemical compound with the CAS Number: 344410-47-5 . It has a molecular weight of 138.21 and its IUPAC name is 3,3-dimethyl-2-piperidinecarbonitrile .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 5,5-dimethyl-2,3,4,5-tetrahydropyridine and Trimethylsilyl cyanide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14N2/c1-8(2)4-3-5-10-7(8)6-9/h7,10H,3-5H2,1-2H3 . The SMILES string for this compound is CC1©CCCNC1C#N .

Physical And Chemical Properties Analysis

The physical form of “this compound” is liquid . The density is 0.8±0.1 g/cm3, boiling point is 135.8±8.0 °C at 760 mmHg, and vapour pressure is 7.6±0.2 mmHg at 25°C . The enthalpy of vaporization is 37.3±3.0 kJ/mol, and the index of refraction is 1.421 .

Scientific Research Applications

Progesterone Receptor Modulators

3,3-Dimethylpiperidine-2-carbonitrile derivatives have been explored in the development of progesterone receptor modulators. These compounds are studied for potential use in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. Research shows that the size of the 3,3-dialkyl substituent in these compounds is crucial for controlling their functional response, with smaller groups like dimethyl providing potent progesterone receptor antagonists (Fensome et al., 2008).

Synthesis of Tetrahydropyrimidoquinoline Derivatives

Another application is in the synthesis of tetrahydropyrimidoquinoline derivatives. These compounds are synthesized through the reaction of certain intermediates in the presence of ammonium acetate. Such derivatives are studied for their reactivity and potential antimicrobial activities (Elkholy & Morsy, 2006).

Kinetics and Mechanism in Acridine Derivative Formation

Research on the kinetics and mechanism of formation of acridine derivatives, such as imidazo-acridine derivatives, involves studying the reaction pathways using density functional theory. This research is crucial in understanding the formation of compounds that have roles as dyes, drugs, and antiseptics (Zonozi et al., 2017).

Structural and Vibrational Properties Analysis

Studies on the structural and vibrational properties of cyanopyridine derivatives have been conducted using Density Functional Theory (DFT) calculations. These studies are significant in understanding the interactions, solvation energies, and molecular properties of these compounds, which have potential antimicrobial and anticancer applications (Márquez et al., 2015).

Fluorescent Chemosensor Development

This compound derivatives have been used in the development of fluorescent chemosensors for detecting ions and compounds like Fe3+ and picric acid. This research is crucial for environmental monitoring and analytical chemistry applications (Shylaja et al., 2020).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. This research is essential in the development of new antimicrobial agents (Khidre, Abu‐Hashem, & El‐Shazly, 2011).

Corrosion Inhibition Studies

Research on the corrosion inhibition properties of quinoline derivatives, including certain 3-carbonitrile compounds, has been conducted using quantum chemical and molecular dynamics simulation approaches. This research is vital in materials science, particularly in protecting metals from corrosion (Erdoğan et al., 2017).

Synthesis of Heterocyclic Compounds

Various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized using 3-carbonitrile intermediates. These compounds have applications in pharmaceuticals and materials science (Metwally, Abdallah, & Almabrook, 2017).

Serotonin Receptor Antagonists

Novel 1,8-naphthyridine-3-carbonitrile derivatives have been prepared as potential serotonin 5-HT3 receptor antagonists. This research is important in the development of drugs targeting the central nervous system (Mahesh, Perumal, & Pandi, 2004).

Safety and Hazards

The safety information for “3,3-Dimethylpiperidine-2-carbonitrile” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name |

3,3-dimethylpiperidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(2)4-3-5-10-7(8)6-9/h7,10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWCOOQBONHEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2719470.png)

![(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid](/img/structure/B2719471.png)

![3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/no-structure.png)

![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2719477.png)

![1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2719480.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2719490.png)